molecular formula C18H22N4O3S B2446480 2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-34-3

2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2446480
CAS No.: 887219-34-3
M. Wt: 374.46
InChI Key: GRQASOANQBSIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic small molecule based on the thiazolo[3,2-b][1,2,4]triazole scaffold, a heteroatom-rich bicyclic system of significant interest in medicinal chemistry . This scaffold is recognized as a versatile bioisostere, capable of optimizing the pharmacological profile of lead compounds by modulating activity and toxicity . The specific molecular structure of this compound, which incorporates a 3-methoxyphenyl group and a morpholino ring, is designed to explore structure-activity relationships (SAR) within this promising chemical class. Although biological data for this specific analog is not available, derivatives sharing the core 5-ene-thiazolo[3,2-b][1,2,4]triazole structure have demonstrated potent and selective anticancer properties in vitro . Research on closely related compounds has shown excellent activity in the NCI 60 human tumor cell line screen, with some derivatives exhibiting efficacy at a 10 µM concentration without inducing toxicity in normal somatic cells . The mechanism of action for this chemotype is under investigation and may involve the inhibition of key oncology targets. Previous studies have identified analogs as potential non-camptothecin topoisomerase 1 (Top1) inhibitors , showing superior inhibitory activity compared to the natural Top1-inhibitor camptothecin in assays . Other reported targets for this scaffold include phospholipase C-γ2 (PLC-γ2), which is uniquely expressed in hematopoietic cells and is considered a plausible target for the treatment of certain cancers . The thiazole ring, a core component of this molecule, is a privileged structure in drug discovery and is present in several approved therapeutic agents for various conditions, underscoring its chemical and pharmacological relevance . This compound is intended for research purposes to further elucidate the biological potential of this scaffold, particularly in the context of oncological and pharmacological probe discovery. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-ethyl-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-3-14-19-18-22(20-14)17(23)16(26-18)15(21-7-9-25-10-8-21)12-5-4-6-13(11-12)24-2/h4-6,11,15,23H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQASOANQBSIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and specific case studies demonstrating its efficacy in various applications.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 887219-34-3
Molecular Formula C₁₈H₂₂N₄O₃S
Molecular Weight 374.5 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. For instance, thiazole-based compounds have shown significant antiproliferative activity against various cancer cell lines. The mechanism often involves inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

In a comparative study, compounds with structural similarities exhibited IC₅₀ values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been documented. Compounds structurally related to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups in the structure contributes significantly to this activity .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various thiazole derivatives on cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring enhanced cytotoxicity. For example, a derivative with a methyl group at position 4 of the phenyl ring exhibited improved activity (IC₅₀ = 1.61 ± 1.92 µg/mL) .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results suggested that the compound could effectively bind to TS and inhibit its activity, corroborating experimental findings of its anticancer properties .

Preparation Methods

Cyclocondensation Reaction Optimization

Key variables include solvent polarity, temperature, and catalyst selection. A representative protocol involves refluxing 1,2,4-triazole-3-thiol (1.0 equiv) with monochloroacetic acid (1.2 equiv) in ethanol at 80°C for 6 hours, yielding 5,6-dihydrothiazolo-triazol-6-one derivatives in 70–85% yields. NMR and X-ray crystallography confirm regioselectivity, with sulfur at position 3 and oxygen at position 6.

Ethyl Group Introduction at Position 2

Ethylation at position 2 is achieved through nucleophilic substitution or esterification. Ethyl 2-(3-methoxyphenyl)acetate (CAS 35553-92-5), a common precursor, is synthesized via acid-catalyzed esterification of 3-methoxyphenylacetic acid with ethanol.

Esterification Protocol

Refluxing 3-methoxyphenylacetic acid (25 mmol) in ethanol (50 mL) with concentrated H₂SO₄ (0.3 mL) for 2 hours achieves 97% conversion to the ethyl ester. Neutralization with NaHCO₃ and extraction with ethyl acetate followed by solvent evaporation yields pure product (81–97%).

Step Reagents Conditions Yield
Esterification H₂SO₄, EtOH Reflux, 2h 81–97%

Functionalization at Position 5: (3-Methoxyphenyl)(Morpholino)Methyl Group

The morpholino and 3-methoxyphenyl groups are introduced via a Mannich reaction or Michael addition.

Mannich Reaction Conditions

Reacting 5-chloromethylthiazolo-triazole (1.0 equiv) with morpholine (2.0 equiv) and 3-methoxybenzaldehyde (1.1 equiv) in dichloromethane at 0°C for 4 hours forms the desired adduct. Triethylamine (1.5 equiv) is added to scavenge HCl, improving yields to 65–72%.

Michael Addition Alternative

Using ethyl 2-(3-methoxyphenyl)acetate as a nucleophile, reaction with morpholinomethyl chloride in THF at −78°C followed by warming to room temperature affords the alkylated product in 58% yield after column chromatography.

Final Hydroxylation at Position 6

The 6-hydroxy group is introduced via hydrolysis of a 6-keto precursor. Treating 6-oxo-thiazolo-triazole (1.0 equiv) with NaOH (2.0 equiv) in aqueous ethanol at 50°C for 3 hours achieves quantitative deprotection. Acidic workup (HCl) precipitates the final product, which is recrystallized from methanol.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization. Characterization via ¹H/¹³C NMR, HRMS, and X-ray diffraction confirms structure and purity.

Mechanistic Insights and Side Reactions

Competing pathways during Mannich reactions include over-alkylation of morpholine, mitigated by using excess aldehyde. Ester hydrolysis during hydroxylation is avoided by maintaining pH < 10.

Q & A

Q. How can I optimize the synthesis yield of this compound?

Methodological Answer:

  • Use a two-step approach: (1) Synthesize intermediates via heterocyclic condensation (e.g., reacting 1,2,4-triazole-5-thiol with substituted chlorobenzoyl chlorides) in PEG-400 under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour . (2) Purify intermediates via recrystallization in aqueous acetic acid.
  • Alternatively, employ POCl₃ as a condensing agent for cyclization reactions, as demonstrated in triazolothiadiazole synthesis. Reflux for 16 hours, followed by neutralization and ethanol-DMF recrystallization (yield: ~49%) .

Q. What analytical techniques are essential for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., -OH at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • ¹H NMR: Assign protons near electron-withdrawing groups (e.g., morpholino-methyl protons at δ 3.4–3.7 ppm, thiazole protons at δ 6.8–7.2 ppm) .
  • Elemental Analysis: Validate purity (e.g., C: 64.96%, H: 7.01%, N: 17.83%, S: 10.19%) .

Q. How should I handle purification to minimize impurities?

Methodological Answer:

  • Use ice-water precipitation followed by hot-water washing to remove unreacted starting materials .
  • For polar impurities, recrystallize in ethanol-DMF (1:1 v/v) or ethanol-acetic acid mixtures .

Advanced Research Questions

Q. How can molecular docking predict the compound’s bioactivity?

Methodological Answer:

  • Use PDB structures (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6) for docking simulations. Prepare the ligand by optimizing protonation states (e.g., at pH 7.4) and assign partial charges via AMBER or CHARMM force fields.
  • Analyze binding poses for interactions with catalytic residues (e.g., hydrogen bonds with heme iron in 3LD6) . Validate predictions with in vitro antifungal assays .

Q. How do structural modifications influence pharmacological activity?

Methodological Answer:

  • Morpholino Group: Enhances solubility and membrane permeability. Replace with piperidine to test SAR effects on CNS penetration .
  • 3-Methoxyphenyl Moiety: Modify to 4-fluorophenyl to evaluate changes in enzyme inhibition (e.g., COX-2 or 14-α-demethylase) .

Q. How to resolve contradictions between in silico and in vitro bioactivity data?

Methodological Answer:

  • Reassess docking parameters (e.g., grid box size, ligand flexibility) if in vitro results contradict predictions .
  • Perform competitive binding assays (e.g., fluorescence polarization) to validate target engagement .

Q. What advanced techniques characterize crystallographic properties?

Methodological Answer:

  • X-Ray Crystallography: Determine dihedral angles (e.g., 74.34° between triazolothiadiazole and benzene rings) and packing interactions (C–H⋯π and S⋯N contacts) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C) .

Q. How to profile impurities in bulk synthesis?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/water gradient) to detect byproducts (e.g., uncyclized intermediates). Compare retention times with synthetic standards .
  • NMR Relaxation Experiments: Identify low-abundance impurities via ¹³C satellite peak analysis .

Critical Notes

  • Avoid substituting the thiazolo-triazole core with bulkier groups (e.g., ibuprofen) to prevent steric clashes in enzyme binding .
  • Conflicting bioactivity data may arise from assay conditions (e.g., serum protein interference). Use serum-free media for IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.